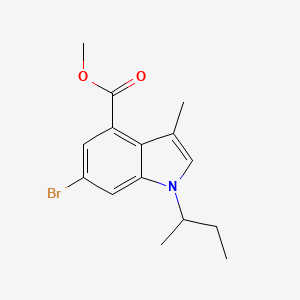![molecular formula C9H8N2O2 B3098906 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1346608-64-7](/img/structure/B3098906.png)
1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Descripción general
Descripción
1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H8N2O2 . It is a derivative of pyrrolopyridine, a bicyclic compound consisting of a pyrrole ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid consists of a pyrrolopyridine core with a methyl group attached to one nitrogen atom and a carboxylic acid group attached to the 3-position of the pyridine ring . The InChI code for this compound is 1S/C9H8N2O2/c1-11-5-6(9(12)13)8-7(11)3-2-4-10-8/h2-5H,1H3,(H,12,13) .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid are not fully detailed in the sources retrieved. It is known to be a solid at room temperature . Its molecular weight is 176.17 .Aplicaciones Científicas De Investigación
Chemical Properties
“1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid” has a molecular weight of 176.17 and its linear formula is C9H8N2O2 . It is a solid substance and is stored in dry conditions at temperatures between 2-8°C .
Biological Research
This compound has been used in biological research, particularly in the development of FGFR4 inhibitors . FGFR4 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration . Inhibitors of FGFR4 are being explored as potential treatments for various types of cancer .
Cancer Research
1H-pyrrolo[2,3-b]pyridine analogues, which include “1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid”, have shown inhibitory activity against different cancer cell lines . This suggests that this compound could be useful in the development of new anticancer drugs .
Kinase Inhibition
Pyrrolopyrazine derivatives, which are structurally similar to “1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid”, have shown activity in kinase inhibition . Kinases are enzymes that play key roles in cellular processes such as signal transduction, cell division, and metabolism . Therefore, this compound could potentially be used in the development of kinase inhibitors .
Antimicrobial Activity
Pyrrolopyrazine derivatives have also exhibited antibacterial, antifungal, and antiviral activities . This suggests that “1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid” could potentially be used in the development of new antimicrobial agents .
CRHR2 Antagonists
Methyl 5-Bromo-7-azaindole-2-carboxylate, a compound structurally similar to “1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid”, has been used as CRHR2 antagonists . CRHR2 is a receptor involved in the body’s response to stress . Therefore, this compound could potentially be used in the treatment or prevention of disorders in which CRHR1 and/or CRHR2 are involved .
Mecanismo De Acción
Target of Action
The primary targets of 1-Methyl-1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
1-Methyl-1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid interacts with FGFRs by forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction inhibits the receptor’s activity, thereby modulating the downstream signaling pathways .
Biochemical Pathways
Upon binding to FGFRs, the compound inhibits the activation of downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are crucial for cell proliferation, migration, and angiogenesis . Therefore, the inhibition of these pathways can lead to the suppression of these cellular processes .
Pharmacokinetics
Its molecular weight (17617) suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The compound’s action results in the inhibition of FGFR-dependent signaling pathways, which can facilitate cancer initiation, progression, and resistance to cancer therapy . In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis .
Action Environment
The action, efficacy, and stability of 1-Methyl-1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C . .
Direcciones Futuras
The future directions for research on 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and its derivatives could involve further exploration of their potential as FGFR inhibitors for cancer therapy . More studies are needed to understand their synthesis, chemical reactions, and physical and chemical properties.
Propiedades
IUPAC Name |
1-methylpyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-6(9(12)13)8-7(11)3-2-4-10-8/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWDXELTICDUGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




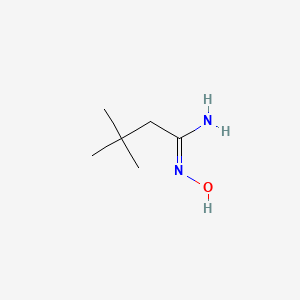
![3,4-Dichlorobenzo[d]isoxazole](/img/structure/B3098835.png)
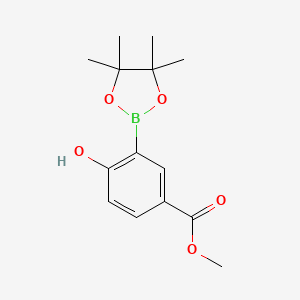

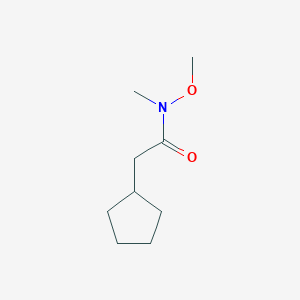
![2-[2-[[2-[Boc(methyl)amino]ethyl]amino]ethoxy]ethanol](/img/structure/B3098860.png)


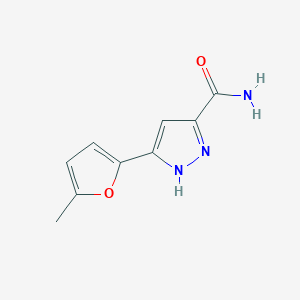
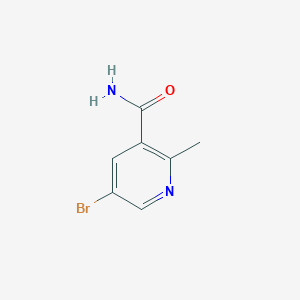
![12-Phenyl-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B3098895.png)
